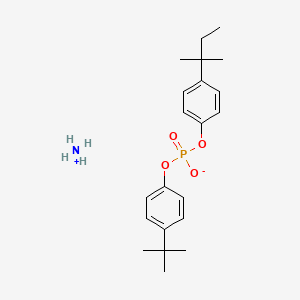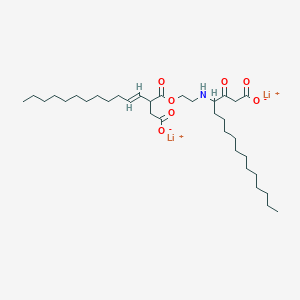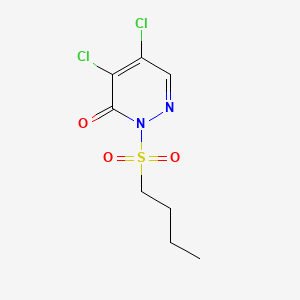
4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone is a chemical compound that belongs to the pyridazinone family. This compound is characterized by the presence of two chlorine atoms, a butylsulfonyl group, and a pyridazinone core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone typically involves the reaction of 4,5-dichloro-2-nitroaniline with butylsulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted pyridazinones.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of certain microorganisms and cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Dichloro-2-nitroaniline
- 4,5-Dichloro-2-(hydroxymethyl)phenylboronic acid
- 4,5-Dichloro-2-octyl-isothiazolone
Uniqueness
4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone is unique due to its butylsulfonyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it a valuable molecule for various research applications.
Eigenschaften
CAS-Nummer |
155164-56-0 |
|---|---|
Molekularformel |
C8H10Cl2N2O3S |
Molekulargewicht |
285.15 g/mol |
IUPAC-Name |
2-butylsulfonyl-4,5-dichloropyridazin-3-one |
InChI |
InChI=1S/C8H10Cl2N2O3S/c1-2-3-4-16(14,15)12-8(13)7(10)6(9)5-11-12/h5H,2-4H2,1H3 |
InChI-Schlüssel |
LFENRECJBNABSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=O)(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


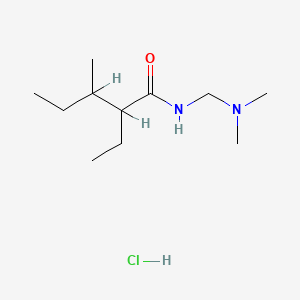
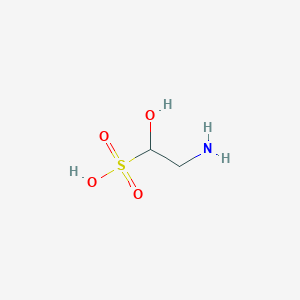
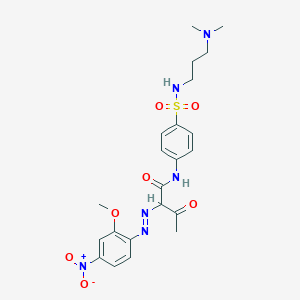
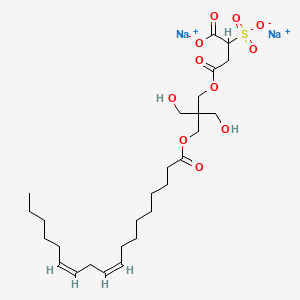
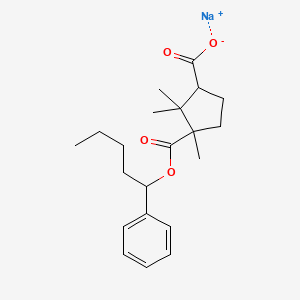
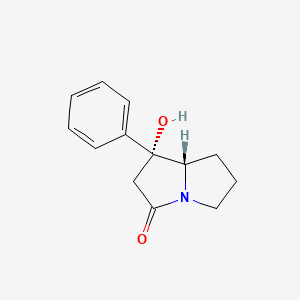
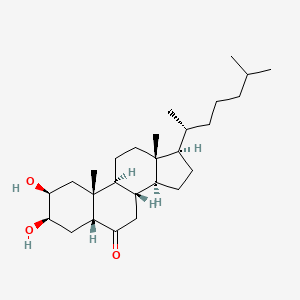
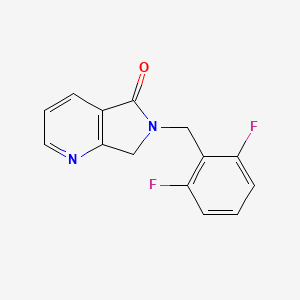
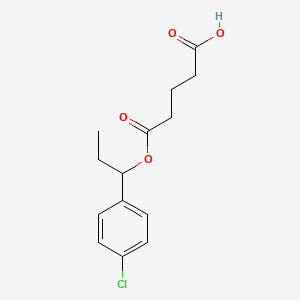

![(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;3-(2-methoxyphenoxy)propane-1,2-diol](/img/structure/B12712881.png)

